3-amino-6-chloro-2-phenyl-4H-chromen-4-one
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Overview
Description
3-amino-6-chloro-2-phenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-2-phenyl-4H-chromen-4-one typically involves the condensation of 6-chloro-2-phenyl-4H-chromen-4-one with an appropriate amine source. One common method is the reaction of 6-chloro-2-phenyl-4H-chromen-4-one with ammonia or an amine under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit distinct biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, including enzyme inhibition and receptor binding studies.
Medicine: The compound exhibits potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-phenyl-4H-chromen-4-one: Lacks the amino group but shares the chromenone core structure.
3-amino-2-phenyl-4H-chromen-4-one: Similar structure but without the chloro substituent.
3-amino-6-methyl-2-phenyl-4H-chromen-4-one: Contains a methyl group instead of a chloro group.
Uniqueness
3-amino-6-chloro-2-phenyl-4H-chromen-4-one is unique due to the presence of both amino and chloro substituents on the chromenone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
70460-43-4 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-amino-6-chloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
VTAPQBVEZAYJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
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